molecular formula C18H20O B2645236 4-(1-Phenylcyclohexyl)phenol CAS No. 41768-83-6

4-(1-Phenylcyclohexyl)phenol

Cat. No. B2645236
CAS RN: 41768-83-6
M. Wt: 252.357
InChI Key: YMXGYYJCNAJZDQ-UHFFFAOYSA-N
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Description

4-(1-Phenylcyclohexyl)phenol is a chemical compound with the molecular formula C18H20O . It has a total of 41 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, and 1 aromatic hydroxyl .


Synthesis Analysis

The synthesis of phenols, including this compound, can be achieved through various methods. These include substitution or oxidation reactions , and the ipso-hydroxylation of boronic acids . The latter method is considered an alternative route for the synthesis of phenols, which avoids many of the problems with previous approaches .


Molecular Structure Analysis

The molecular structure of this compound consists of an aromatic ring producing an area of negative charge, a basic heterocyclic nitrogen ring bearing a localized positive charge, and a cycloalkyl ring which is lipophilic in character .


Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Scientific Research Applications

Catalytic Asymmetric Dearomatization Reactions

Phenol derivatives are essential in catalytic asymmetric dearomatization (CADA) reactions, providing an efficient method for constructing highly functionalized cyclohexadienones. These reactions are pivotal in overcoming the challenges of selectivity and loss of aromaticity in synthetic chemistry, thereby expanding the toolkit for the creation of complex molecular architectures (Wen-Ting Wu, Liming Zhang, & S. You, 2016).

Prototropy and Radical Scavenging Activity

Investigations into Schiff bases derived from phenol derivatives reveal their potential in prototropy and radical scavenging activities. These properties suggest applications in therapeutic agents and ingredients in the medicinal and food industries, highlighting the versatility of phenol derivatives beyond their traditional roles (Ç. A. Kaştaş et al., 2017).

Selective Hydrogenation on Metallic Surfaces

The selective hydrogenation of phenol on metallic surfaces such as Pt(111) and Pd(111) demonstrates the significance of phenol derivatives in material science. This research provides insights into the adsorption, dissociation, and hydrogenation processes, critical for applications in catalysis and material processing (Gaofeng Li et al., 2015).

Role in Plants under Abiotic Stress

Phenol derivatives play a crucial role in plants' response to abiotic stress, with increased synthesis of polyphenols such as phenolic acids and flavonoids. This adaptation mechanism enhances the plant's ability to cope with environmental constraints, offering potential applications in agriculture and environmental science (Anket Sharma et al., 2019).

Synthesis of Water-Soluble Phenolic Compounds

Research into 4-Coumarate: coenzyme A ligase (4CL) from Salvia miltiorrhiza Bunge has revealed its role in the biosynthesis of water-soluble phenolic compounds. These findings have implications for medicinal quality and offer a pathway for synthesizing phenolic derivatives for various applications (Shujuan Zhao et al., 2006).

Highly Selective Hydrogenation Catalysts

Phenol derivatives have been used to develop highly active and selective catalysts for hydrogenation reactions, demonstrating the potential of phenol-based materials in chemical synthesis and industrial applications (Yong Wang et al., 2011).

Mechanism of Action

Phenol, a related compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Phenol, a related compound, is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing genetic defects . It is also toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Research on phenol hydrogenation, which is relevant to 4-(1-Phenylcyclohexyl)phenol, has been conducted during 2014–2020 using conventional and modern catalysts . Future research may focus on improving the efficiency of these catalysts and exploring new methods of synthesis .

properties

IUPAC Name

4-(1-phenylcyclohexyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c19-17-11-9-16(10-12-17)18(13-5-2-6-14-18)15-7-3-1-4-8-15/h1,3-4,7-12,19H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXGYYJCNAJZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5 g (28.4 mmol) of 1-phenyl-1-cyclohexanol, 5.35 g (56.8 mmol) of phenol and 250 mg (1.32 mmol) of toluenesulfonic acid monohydrate was stirred at 85° C. under nitrogen atmosphere for 4 hours. The material was allowed to cool to room temperature, diluted with ethyl acetate, washed with saturated sodium bicarbonate, water and brine. The resulting solution was dried (Na2SO4), filtered and concentrated to a white solid which was heated under high vacuum to remove residual phenol. The resulting residue was purified by flash chromatography on silica gel, eluting with methanol/dichloromethane to provide 5.64 g (22.4 mmol) of 4-(1′-(phenyl)cyclohexyl)phenol.
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5 g
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5.35 g
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250 mg
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Synthesis routes and methods II

Procedure details

1-Phenyl-1-cyclohexene (1 g, 6.3 mmol), phenol (1.5 g, 15.9 mmol) and BF3.H3PO4 (0.05 mL) were mixed and shaken at 80° C. overnight. Dichloromethane (30 mL) was added and the organic phase was washed with saturated NaHCO3 (aq.) (2×10 mL), dried (Na2SO4) and concentrated. The title compound was crystallised from a mixture of methanol and water. Yield: 1040 mg. 1H NMR (400 MHz, CDCl3): d 7.28-7.25 (m, 4H), 7.16-7.10 (m, 3H), 6.75-6.70 (m, 2H), 4.51 (br. s, 1H), 2.28-2.22 (m, 4H), 1.60-1.52 (m, 4H), 1.52-1.45 (m, 2H). 13C NMR (100 MHz, CDCl3): d 153.25, 149.15, 141.22, 128.63, 128.39, 127.29, 125.55, 115.21, 45.89, 37.50, 26.63, 23,14. LC-MS purity (UV/MS): 100/100%, R. 5.07 min, M−1: 251.62.
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1 g
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1.5 g
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